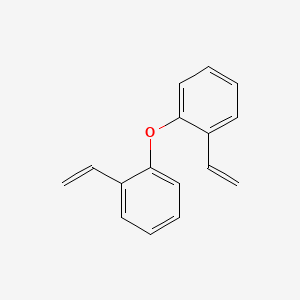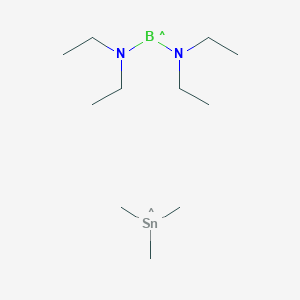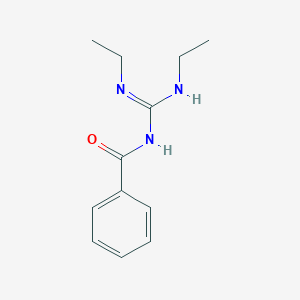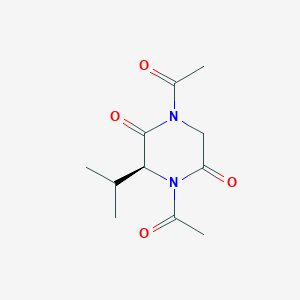
3-(Prop-2-EN-1-YL)hex-5-ene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Prop-2-en-1-yl)hex-5-ene-1,3-diol is an organic compound characterized by the presence of both an alkene and a diol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-yl)hex-5-ene-1,3-diol can be achieved through several synthetic routes. One common method involves the hydroboration-oxidation of an alkyne precursor. The reaction typically proceeds as follows:
Hydroboration: The alkyne is treated with borane (BH3) to form an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield the desired diol.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration-oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions can be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-en-1-yl)hex-5-ene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The alkene group can be reduced to form saturated alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkene group.
Substitution: Acidic or basic conditions can facilitate the substitution of hydroxyl groups with various nucleophiles.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Ethers, esters.
Scientific Research Applications
3-(Prop-2-en-1-yl)hex-5-ene-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Prop-2-en-1-yl)hex-5-ene-1,3-diol involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Antioxidant Activity: Capturing free radicals and transforming them into less active forms.
Anti-inflammatory Effects: Modulating inflammatory pathways and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Cannabidiol (CBD): Shares structural similarities and exhibits antioxidant and anti-inflammatory properties.
Hex-5-ene-1,3-diol: Lacks the prop-2-en-1-yl group but has similar diol functionality.
Properties
CAS No. |
74693-24-6 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
3-prop-2-enylhex-5-ene-1,3-diol |
InChI |
InChI=1S/C9H16O2/c1-3-5-9(11,6-4-2)7-8-10/h3-4,10-11H,1-2,5-8H2 |
InChI Key |
QTVDRJYISJWBFJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CCO)(CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



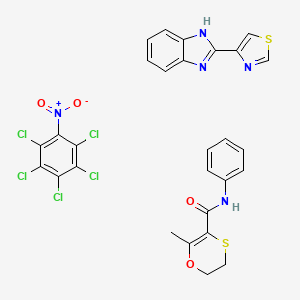


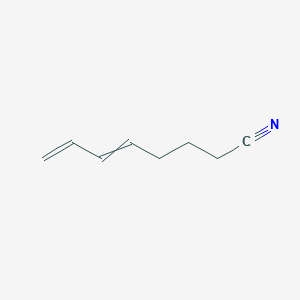
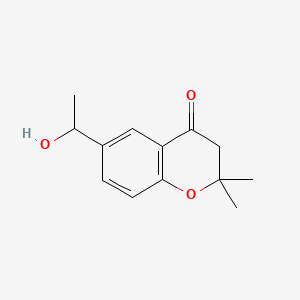
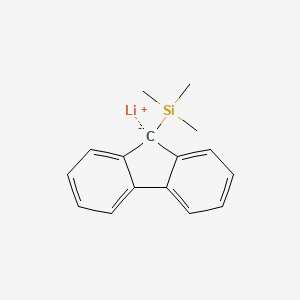
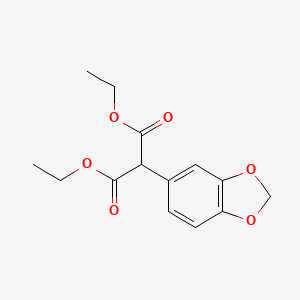

![2-Nitro-5-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B14433896.png)
